molecular formula C19H11BrF3N3OS B11033550 3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol

3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol

Cat. No.: B11033550
M. Wt: 466.3 g/mol
InChI Key: SSHFWCVIIBYCHL-UHFFFAOYSA-N
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Description

3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the bromophenyl and trifluoromethyl groups. The final step involves the formation of the thiazolyl group and its attachment to the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, phenyl derivatives, and substituted pyrazoles .

Scientific Research Applications

3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability, while the bromophenyl group contributes to its binding affinity to specific molecular targets .

Properties

Molecular Formula

C19H11BrF3N3OS

Molecular Weight

466.3 g/mol

IUPAC Name

3-[2-[3-(4-bromophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]phenol

InChI

InChI=1S/C19H11BrF3N3OS/c20-13-6-4-11(5-7-13)15-9-17(19(21,22)23)26(25-15)18-24-16(10-28-18)12-2-1-3-14(27)8-12/h1-10,27H

InChI Key

SSHFWCVIIBYCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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